molecular formula C8H18ClNO2S B13622497 DI-Sec-butylsulfamoyl chloride

DI-Sec-butylsulfamoyl chloride

Cat. No.: B13622497
M. Wt: 227.75 g/mol
InChI Key: XFQZDRCVLBYMKO-UHFFFAOYSA-N
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Description

DI-Sec-butylsulfamoyl chloride: is an organic compound with the molecular formula C8H18ClNO2S and a molecular weight of 227.75 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonyl chloride group attached to a secondary butyl group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DI-Sec-butylsulfamoyl chloride typically involves the reaction of sec-butylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

sec-Butylamine+Chlorosulfonic acidDI-Sec-butylsulfamoyl chloride+HCl\text{sec-Butylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} sec-Butylamine+Chlorosulfonic acid→DI-Sec-butylsulfamoyl chloride+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: DI-Sec-butylsulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form sec-butylamine and sulfur dioxide.

    Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride.

    Hydrolysis Conditions: Aqueous medium, often under acidic or basic conditions.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry: DI-Sec-butylsulfamoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamide derivatives, which are important in medicinal chemistry.

Biology: In biological research, sulfonamide derivatives of this compound are studied for their potential as enzyme inhibitors and antimicrobial agents.

Medicine: Sulfonamide derivatives have been explored for their therapeutic potential, including antibacterial, antifungal, and anti-inflammatory properties.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of DI-Sec-butylsulfamoyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the nucleophile (e.g., an amine) attacks the sulfonyl chloride group, leading to the formation of a sulfonamide bond.

Comparison with Similar Compounds

  • Methanesulfonyl chloride
  • Ethanesulfonyl chloride
  • Benzenesulfonyl chloride

Comparison: DI-Sec-butylsulfamoyl chloride is unique due to the presence of the secondary butyl group, which imparts different steric and electronic properties compared to other sulfonyl chlorides. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

Molecular Formula

C8H18ClNO2S

Molecular Weight

227.75 g/mol

IUPAC Name

N,N-di(butan-2-yl)sulfamoyl chloride

InChI

InChI=1S/C8H18ClNO2S/c1-5-7(3)10(8(4)6-2)13(9,11)12/h7-8H,5-6H2,1-4H3

InChI Key

XFQZDRCVLBYMKO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C(C)CC)S(=O)(=O)Cl

Origin of Product

United States

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